molecular formula C20H24O2 B125523 6,7-Dehydro Norethindrone CAS No. 31528-46-8

6,7-Dehydro Norethindrone

Cat. No.: B125523
CAS No.: 31528-46-8
M. Wt: 296.4 g/mol
InChI Key: SWNFRSGMYREPFG-XGXHKTLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Norethindrone typically involves the dehydrogenation of norethindrone. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require elevated temperatures and specific solvents to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6,7-Dehydro Norethindrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

6,7-Dehydro Norethindrone has a wide range of scientific research applications, including:

Mechanism of Action

6,7-Dehydro Norethindrone exerts its effects by binding to progesterone receptors in the body. This binding inhibits ovulation, thickens cervical mucus to prevent sperm penetration, and alters the endometrium to prevent implantation. The compound also affects the levels of follicle-stimulating hormone and luteinizing hormone, further contributing to its contraceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dehydro Norethindrone is unique due to the presence of an additional double bond in its structure, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFRSGMYREPFG-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623461
Record name (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-46-8
Record name 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31528-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dehydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
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Record name 6,7-DEHYDRONORETHINDRONE
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